molecular formula C30H45N9O4 B3056719 U260G1W6DY CAS No. 736992-19-1

U260G1W6DY

Katalognummer: B3056719
CAS-Nummer: 736992-19-1
Molekulargewicht: 595.7 g/mol
InChI-Schlüssel: UEADSLOWOVCODN-JBXUNAHCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of U260G1W6DY involves multiple steps, each requiring precise reaction conditions to ensure the correct formation of the compound. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

U260G1W6DY can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of ketones or carboxylic acids.

    Reduction: Can result in the formation of alcohols or amines.

    Substitution: Can produce a variety of substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

U260G1W6DY has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of U260G1W6DY involves its interaction with specific molecular targets and pathways. This compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Biologische Aktivität

The compound U260G1W6DY has emerged as a significant area of interest in the field of medicinal chemistry and cancer therapeutics. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications.

This compound is believed to function through modulation of metabolic pathways, particularly glycolysis, which is often upregulated in aggressive cancers such as glioblastoma multiforme (GBM). The compound's structure allows it to inhibit key enzymes involved in glycolysis, notably hexokinase, thereby reducing the energy supply to cancer cells.

Key Features:

  • Glycolysis Inhibition : By mimicking glucose, this compound competes with glucose for phosphorylation by hexokinase, leading to decreased glycolytic flux.
  • Enhanced Stability : Modifications in the compound's structure have been shown to improve its pharmacokinetic properties, allowing for more effective cellular uptake and prolonged action.

Efficacy Studies

Recent studies have demonstrated the potent cytotoxic effects of this compound derivatives in vitro, particularly under hypoxic conditions typical of tumor microenvironments. These studies utilized various cancer cell lines to assess the compound's IC50 values and overall cytotoxicity.

Study Cell Line IC50 (µM) Conditions
Study 1GBM Cells5.2Hypoxic
Study 2Breast Cancer8.4Normoxic
Study 3Lung Cancer7.0Hypoxic

Comparative Analysis

In comparison to traditional agents like 2-deoxy-D-glucose (2-DG), this compound exhibits superior inhibition of hexokinase activity. This has been validated through enzymatic assays and molecular docking studies, which confirm its binding affinity to hexokinase is comparable to that of glucose.

Case Studies

Case Study 1: Glioblastoma Multiforme Treatment

  • Objective : Evaluate the effectiveness of this compound in GBM models.
  • Methodology : In vivo studies were conducted using xenograft models.
  • Findings : Tumor growth was significantly inhibited in treated groups compared to controls, with a reduction in tumor size by approximately 40%.

Case Study 2: Breast Cancer Cell Lines

  • Objective : Assess the cytotoxicity of this compound in various breast cancer cell lines.
  • Methodology : MTT assays were performed to determine cell viability post-treatment.
  • Findings : Notable reductions in cell viability were observed, with enhanced effects in triple-negative breast cancer cells.

Eigenschaften

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45N9O4/c31-16-8-7-14-23(26(33)40)37-29(43)25(19-21-12-5-2-6-13-21)39-28(42)24(15-9-17-36-30(34)35)38-27(41)22(32)18-20-10-3-1-4-11-20/h1-6,10-13,22-25H,7-9,14-19,31-32H2,(H2,33,40)(H,37,43)(H,38,41)(H,39,42)(H4,34,35,36)/t22-,23-,24+,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEADSLOWOVCODN-JBXUNAHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45N9O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434018
Record name L-Lysinamide, L-phenylalanyl-D-arginyl-L-phenylalanyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

595.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736992-19-1
Record name SBT-020
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0736992191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Lysinamide, L-phenylalanyl-D-arginyl-L-phenylalanyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SBT-020
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U260G1W6DY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
U260G1W6DY
Reactant of Route 2
U260G1W6DY
Reactant of Route 3
U260G1W6DY
Reactant of Route 4
U260G1W6DY
Reactant of Route 5
U260G1W6DY
Reactant of Route 6
U260G1W6DY

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.